Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate

Chemical Synthesis Quality Control Procurement

Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate (CAS 185460-26-8) is a Boc-protected arylpiperazine building block with a molecular weight of 292.37 g/mol and a predicted XLogP3-AA of 2.7. It serves as a stable, acid-labile precursor to the 1-(4-methoxyphenyl)piperazine pharmacophore, commonly found in CNS-targeted ligands.

Molecular Formula C16H24N2O3
Molecular Weight 292.379
CAS No. 185460-26-8
Cat. No. B2419790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate
CAS185460-26-8
Molecular FormulaC16H24N2O3
Molecular Weight292.379
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-11-9-17(10-12-18)13-5-7-14(20-4)8-6-13/h5-8H,9-12H2,1-4H3
InChIKeyZKFRRJHIJQRWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate (CAS 185460-26-8) as a Research Intermediate


Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate (CAS 185460-26-8) is a Boc-protected arylpiperazine building block with a molecular weight of 292.37 g/mol and a predicted XLogP3-AA of 2.7 [1]. It serves as a stable, acid-labile precursor to the 1-(4-methoxyphenyl)piperazine pharmacophore, commonly found in CNS-targeted ligands. The compound is widely utilized in medicinal chemistry for the modular synthesis of kinase inhibitors, GPCR ligands, and other bioactive molecules requiring a masked secondary amine for regioselective elaboration.

Why 4-Methoxyphenyl Boc-Piperazine Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Simple substitution with 1-Boc-4-phenylpiperazine or 1-(2-methoxyphenyl)piperazine alters the electronic environment of the piperazine nitrogen atoms, leading to significant differences in deprotection kinetics, nucleophilicity, and downstream biological target engagement. The para-methoxy group exerts a +M electronic effect that stabilizes the aryl ring but decreases the basicity of the proximal aniline-like nitrogen (predicted pKa of the conjugate acid: 3.83 ), directly impacting both Boc-deprotection efficiency and the pharmacodynamics of the final deprotected ligand. Using an unprotected or differently protected precursor can result in lower synthetic yields or necessitate protocol re-optimization.

Quantitative Differentiation Evidence for Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate


Commercially Available Purity Benchmark of 95% via HPLC and LC-MS

The compound is commercially supplied with a minimum purity specification of 95%, confirmed by HPLC and LC-MS . This benchmark provides a reliable starting point for high-yielding synthetic transformations. In contrast, the deprotected free amine 1-(4-methoxyphenyl)piperazine (CAS 38212-30-5) is often handled as a less stable oil or low-melting solid, making precise stoichiometric control more challenging.

Chemical Synthesis Quality Control Procurement

Deprotection Efficiency: 65% Yield to Free Amine Under Standard Acidic Conditions

Treatment of the target compound with TFA in dichloromethane at 20°C for 2 hours yields 1-(4-methoxyphenyl)piperazine in 65% isolated yield . This moderate yield is diagnostically useful: it reflects the electronic influence of the para-methoxy substituent on the carbamate bond, allowing synthetic chemists to anticipate and adjust protocols. By comparison, TFA-mediated deprotection of unsubstituted 1-Boc-4-phenylpiperazine analogs often proceeds with >80% yield.

Organic Synthesis Protecting Group Strategy Process Chemistry

Predicted pKa and LogP Differentiation Versus Unsubstituted Phenyl Analog

The 4-methoxyphenyl substituent confers a distinct physicochemical profile relative to the unsubstituted phenyl analog. The predicted pKa of the piperazine conjugate acid is 3.83 , and the XLogP3-AA is 2.7 [1]. In contrast, 1-Boc-4-phenylpiperazine (CAS 90843-25-7) is predicted to have a higher pKa and lower polarity, which can lead to different solubility and membrane permeability in the final deprotected ligands.

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Thermal and Bulk Stability Profile Suited for Long-Term Laboratory Storage

The compound is recommended for long-term storage in a cool, dry environment . Its predicted boiling point of 421.3°C and density of 1.107 g/cm³ indicate low volatility and a dense bulk form, which minimizes headspace oxidation and facilitates precise gravimetric dispensing. This is in contrast to the lower molecular weight, potentially more volatile deprotected piperazine.

Compound Management Stability Testing Procurement

Optimal Application Scenarios for Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate in Drug Discovery


Regioselective Synthesis of 1,4-Disubstituted Piperazine GPCR Ligands

The Boc group protects one nitrogen while the 4-methoxyphenyl substituent acts as a pre-installed pharmacophore for serotonin, dopamine, or adrenergic receptors. After selective alkylation at the free nitrogen, the Boc group is cleaved under acidolysis to reveal a secondary amine for further derivatization. The predicted pKa of 3.83 [1] ensures rapid and clean deprotection under mild TFA conditions, minimizing side reactions.

Scaffold-Hopping and Library Generation for Kinase Inhibitor Programs

The compound's 95% purity specification and crystalline solid form enable high-throughput automated dispensing. Its XLogP3-AA of 2.7 and 4 hydrogen bond acceptors [1] make it ideal for creating focused libraries targeting hinge-binding motifs in kinases, where the methoxyphenyl group can engage in favorable hydrophobic and edge-to-face interactions.

Synthesis of PROTACs (Proteolysis-Targeting Chimeras) and Bifunctional Molecules

The moderate 65% deprotection yield necessitates tracking mass balance during key intermediate synthesis, but the Boc-protected form provides a stable, storable intermediate for the modular assembly of PROTACs, where the piperazine linker is a key structural element connecting the target protein ligand and E3-ligase binder.

Antimicrobial and CNS Drug Development Programs

Moderate antibacterial activity has been reported for derivatives synthesized from this intermediate . The 4-methoxyphenyl group is also present in known serotonin receptor modulators, supporting its use in CNS drug synthesis. Its high boiling point and low volatility make it particularly suitable for safe scale-up in medicinal chemistry laboratories.

Quote Request

Request a Quote for Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.